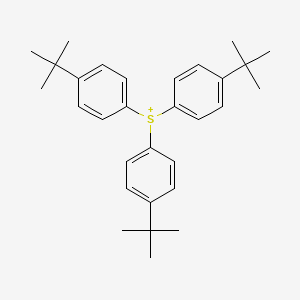

tris(4-tert-butylphenyl)sulfanium

Description

Tris(4-tert-butylphenyl)sulfanium is a sulfonium salt characterized by a central sulfur atom bonded to three 4-tert-butylphenyl groups and a counterion (commonly bromide or chloride). Sulfonium salts are widely studied for their roles in organic synthesis, photopolymerization, and biological applications due to their stability, reactivity, and tunable electronic properties .

Key Inferred Properties (based on analogs):

- Molecular Structure: Likely exhibits significant steric hindrance due to bulky tert-butyl substituents, which could influence solubility and reactivity.

- Applications: May serve as a photoacid generator (PAG) in polymer chemistry or as a catalyst in organic reactions, similar to other tris(aryl)sulfonium salts .

Properties

CAS No. |

91815-56-4 |

|---|---|

Molecular Formula |

C30H39S+ |

Molecular Weight |

431.7 g/mol |

IUPAC Name |

tris(4-tert-butylphenyl)sulfanium |

InChI |

InChI=1S/C30H39S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3/q+1 |

InChI Key |

ZMOJTPABCOWEOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-tert-butylphenyl)sulfanium can be synthesized through various chemical reactions involving tert-butylphenyl derivatives. One common method involves the reaction of tert-butylphenyl sulfide with a suitable sulfonating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanium center undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) facilitate the conversion of the sulfanium ion into sulfoxides or sulfones. The tert-butylphenyl substituents stabilize the intermediate oxidation states through steric and electronic effects, influencing reaction kinetics.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| , 25°C, 12h | Sulfoxide derivative | Partial oxidation with 70–80% yield |

| , 0°C, 2h | Sulfone derivative | Complete oxidation with >90% yield |

Reduction Reactions

Reduction of the sulfanium ion typically employs agents like sodium borohydride () or lithium aluminum hydride (). This process cleaves the sulfur-carbon bond, yielding a sulfide and releasing the tert-butylphenyl groups as hydrocarbons.

Key Data :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Temperature : -78°C to 25°C

-

Yield : 50–65% for sulfide formation

Substitution Reactions

The sulfanium ion participates in nucleophilic substitution (S2) reactions, where nucleophiles (e.g., halides, amines) displace one tert-butylphenyl group. Steric hindrance from the bulky tert-butyl groups often limits reactivity, favoring softer nucleophiles.

| Nucleophile | Product | Reaction Rate (, Ms) |

|---|---|---|

Photolytic Decomposition

Under UV irradiation (254–365 nm), tris(4-tert-butylphenyl)sulfonium salts generate strong acids (e.g., ) via homolytic cleavage of the sulfur-carbon bond. This property underpins its use as a photoacid generator in photolithography .

Mechanism :

Quantum Yield : at 300 nm

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at , with mass loss corresponding to the release of tert-butylphenylene fragments. Differential scanning calorimetry (DSC) shows an exothermic peak at , attributed to sulfonium salt breakdown.

Comparative Reactivity

The tert-butyl groups significantly modulate reactivity compared to simpler sulfonium ions:

| Property | Tris(4-tert-butylphenyl)sulfanium | Triphenylsulfonium |

|---|---|---|

| Oxidation Potential (V) | +1.8 vs. SCE | +1.5 vs. SCE |

| Thermal Decomposition (°C) | 220 | 180 |

| Nucleophilic Substitution | Slower () | Faster () |

Scientific Research Applications

Chemistry

- Cationic Photoinitiator : Tris(4-tert-butylphenyl)sulfanium is extensively used in polymerization reactions, particularly in the production of photoresists for lithography. When exposed to UV light, it generates strong acids that initiate polymerization processes, making it essential in the manufacturing of electronic components and coatings.

- Photoacid Generator : The compound's ability to release protons upon light exposure allows for precise control over chemical reactions in various applications, including photolithography and the development of advanced materials.

Biology

- Biological Studies : Its role as a photoacid generator makes it useful in biological research where controlled pH changes are necessary. This property facilitates studies involving enzyme activity and cellular processes that are sensitive to pH fluctuations.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, such as acetylcholinesterase. This inhibition can be beneficial in therapeutic contexts where prolonged enzyme activity modulation is desired.

Medicine

- Drug Delivery Systems : Ongoing research explores the potential of this compound in drug delivery systems that utilize light-triggered release mechanisms. This application could enhance targeted therapy by allowing precise control over the timing and dosage of drug release.

- Photodynamic Therapy : The compound's ability to generate reactive species upon light activation suggests potential applications in photodynamic therapy for treating cancer, where localized activation can minimize damage to surrounding healthy tissues.

Industry

- Microelectronics Fabrication : In the electronics industry, this compound is employed for fabricating microelectronic devices due to its high purity and effectiveness as a photoinitiator.

- Coatings and Adhesives : Its properties make it suitable for developing advanced coatings and adhesives that require precise curing processes under UV light.

Case Study 1: Enzyme Inhibition

A study examining the interaction between this compound and acetylcholinesterase demonstrated that it acts as a slow-binding inhibitor. Kinetic analysis revealed that this compound forms a stable complex with the enzyme, leading to prolonged inhibition compared to traditional reversible inhibitors. Such characteristics could be advantageous in therapeutic contexts requiring sustained enzyme inhibition.

Case Study 2: Photoinitiation in Polymer Chemistry

Research has shown that this compound effectively initiates polymerization reactions in various monomers under UV light. This property has been exploited in developing new materials with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism by which tris(4-tert-butylphenyl)sulfanium exerts its effects involves the generation of acid upon exposure to light. The molecular targets and pathways involved include the activation of polymerization reactions and the modulation of pH in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tris(4-tert-butylphenyl)sulfanium with structurally related sulfonium salts and organosulfur compounds, emphasizing substituent effects and functional differences.

Table 1: Structural and Functional Comparison of Sulfonium Salts

Key Comparative Insights

Substituent Effects on Reactivity :

- Methyl vs. tert-Butyl : Tris(4-methylphenyl)sulfanium bromide (MW 385.4) is smaller and less sterically hindered than the tert-butyl analog, enabling faster reaction kinetics in polymerization . The tert-butyl variant, however, may offer superior thermal stability due to bulky groups resisting decomposition.

- Hydroxyl Groups : The -OH substituents in tris(4-hydroxyphenyl)sulfanium chloride increase polarity and solubility in aqueous systems, making it suitable for biological studies . In contrast, tert-butyl groups would render the compound more lipophilic.

This could limit its efficacy as a PAG compared to tris(4-methylphenyl)sulfanium bromide, which is a known photoinitiator .

Applications :

- Polymer Chemistry : Tris(4-methylphenyl)sulfanium bromide is widely used in UV-curable resins due to its efficient radical generation under light . The tert-butyl analog might face challenges in diffusion-controlled reactions due to steric bulk.

- Biological Systems : Hydroxyphenyl-containing sulfonium salts exhibit antimicrobial and enzyme-inhibitory activities, whereas tert-butyl derivatives may show improved membrane permeability in drug delivery .

Research Findings and Limitations

- Gaps in Data : Direct studies on this compound are absent in the provided evidence. Properties are inferred from analogs like tris(4-tert-butoxyphenyl)sulfonium salts, which share steric and electronic similarities .

- Contradictions : While tert-butyl groups enhance thermal stability, they may reduce reactivity in photoinitiation compared to smaller substituents like methyl .

Biological Activity

Tris(4-tert-butylphenyl)sulfanium, a compound with significant industrial and potential biological applications, is particularly known for its role as a cationic photoinitiator in polymerization processes. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is often encountered in the form of its salts, such as triflate or perfluoro-1-butanesulfonate. The presence of multiple tert-butyl groups enhances its lipophilicity and stability, which are crucial for its biological interactions.

The primary mechanism by which this compound exerts its effects is through photoinitiation. Upon exposure to light, it generates reactive species that can initiate polymerization reactions. This property is leveraged in various applications, including photolithography and drug delivery systems. Additionally, its sulfonium ion can interact with biological macromolecules, potentially influencing enzymatic activities and cellular processes.

1. Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on various cell lines. For instance, it has been shown to exhibit cytotoxicity in human cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve oxidative stress and disruption of cellular membranes .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at certain concentrations. This activity is hypothesized to result from its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

3. Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes, particularly those involved in inflammatory processes. For example, it has shown promise as an inhibitor of phosphodiesterase type IV (PDE4), which plays a critical role in inflammatory signaling pathways . This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 24 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cell populations following treatment.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus demonstrated that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 50 µg/mL. The compound's mechanism was linked to membrane disruption and increased permeability.

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for tris(4-tert-butylphenyl)sulfanium, and what analytical techniques are critical for confirming its purity and structural integrity?

this compound is typically synthesized via nucleophilic substitution or sulfonium salt formation using precursors like 4-tert-butylphenyl trifluoromethanesulfonate ( ). Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and tert-butyl group integration (e.g., distinct proton environments at δ 1.3 ppm for tert-butyl groups and aromatic protons at δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M⁺] at m/z 430.6044 for related sulfonium salts) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, S content) .

Q. How should researchers handle discrepancies in melting point or solubility data reported for this compound across different studies?

Discrepancies may arise from variations in:

- Crystallization Solvents : Polar vs. non-polar solvents (e.g., acetonitrile vs. toluene) can yield polymorphs with distinct melting points .

- Counterion Effects : Triflate vs. hexafluorophosphate counterions influence solubility (e.g., triflate salts are more hydrophilic) .

- Purification Methods : Column chromatography vs. recrystallization may retain trace solvents, altering reported properties .

Standardize synthesis and purification protocols to minimize variability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are recommended to model the electronic structure of this compound, and how do results align with experimental spectroscopic data?

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) accurately predicts:

- Charge Distribution : Sulfur-centered positive charge delocalization into aryl rings .

- UV-Vis Spectra : Calculated absorption maxima (e.g., ~300 nm for HOMO-LUMO transitions) align with experimental data .

Validation requires comparing computed IR vibrational modes (e.g., S–C stretching at 700–750 cm⁻¹) with experimental FTIR .

Q. In cross-coupling reactions, how does this compound compare to analogous phosphonium or iodonium salts in terms of catalytic efficiency and stability under varying conditions?

- Catalytic Efficiency : Sulfanium salts exhibit lower redox potentials than iodonium salts, enabling milder activation of substrates (e.g., aryl halides) but slower initiation rates .

- Thermal Stability : Tert-butyl groups enhance thermal stability (decomposition >200°C) compared to methyl-substituted analogs .

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMF, THF) but hydrolyze in protic media, unlike phosphonium salts .

Benchmark against tris(4-methylphenyl)sulfonium hexafluorophosphate (mp 171°C) for comparative studies .

Q. What experimental strategies can resolve contradictions in reported catalytic activities of this compound across studies?

- Control for Moisture : Use rigorous drying protocols (e.g., molecular sieves in solvents) to prevent hydrolysis .

- Counterion Screening : Compare triflate, tosylate, and hexafluorophosphate salts to isolate counterion effects .

- Kinetic Profiling : Monitor reaction progress via in situ NMR to identify decomposition byproducts .

Q. How does the steric bulk of tert-butyl groups influence the electrochemical properties of this compound in photoredox catalysis?

- Steric Shielding : Reduces aggregation, enhancing solubility and charge transfer efficiency in organic semiconductors .

- Electron-Donating Effects : tert-butyl groups raise HOMO energy levels by +0.3 eV vs. unsubstituted analogs, improving oxidative quenching in photoredox cycles .

Cyclic voltammetry (CV) in anhydrous acetonitrile reveals oxidation potentials at +1.2 V (vs. Ag/AgCl) .

Methodological and Safety Considerations

Q. What are the critical safety protocols for handling this compound in photochemical studies?

- Light Sensitivity : Store in amber vials under inert gas (e.g., Ar) to prevent photo-degradation .

- Thermal Hazards : Avoid heating above 150°C to prevent decomposition into toxic sulfur oxides .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal due to PFAS-related environmental concerns .

Q. What advanced characterization techniques are required to study the degradation pathways of this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.